2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride

Catalog No.
S794492
CAS No.
2062-98-8
M.F
C6F12O2
M. Wt
332.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl ...

CAS Number

2062-98-8

Product Name

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride

IUPAC Name

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride

Molecular Formula

C6F12O2

Molecular Weight

332.04 g/mol

InChI

InChI=1S/C6F12O2/c7-1(19)2(8,4(11,12)13)20-6(17,18)3(9,10)5(14,15)16

InChI Key

BCLQALQSEBVVAD-UHFFFAOYSA-N

SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)F

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)F

The exact mass of the compound 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride, also known as hexafluoropropylene oxide dimer acid fluoride (HFPO-DAF), is a pivotal fluorinated intermediate. It is the direct precursor to 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoic acid and its ammonium salt, collectively marketed as GenX, which were developed as replacements for long-chain perfluoroalkyl substances (PFAS) like PFOA. As a highly reactive acyl fluoride, its primary procurement value lies in its role as a building block for specialty fluoropolymers, such as perfluoroalkoxy alkanes (PFA), and other high-performance fluorinated materials where precise molecular structure is critical.

Substituting this specific dimer (n=0 in the oligomer series) with a crude mixture of hexafluoropropylene oxide (HFPO) oligomers is unsuitable for applications requiring high purity and predictable performance. Crude mixtures contain trimers and higher oligomers with different boiling points and reactivities, leading to inconsistent polymer properties and difficult process control. Furthermore, substitution with its corresponding carboxylic acid (HFPO-DA, or GenX) is chemically inappropriate for syntheses that specifically require the high reactivity of an acyl fluoride, such as in the production of certain fluorinated esters or amides under mild conditions. The acyl fluoride provides a distinct reaction pathway unavailable to the less electrophilic carboxylic acid.

Essential Precursor for High-Value Perfluoro(propyl vinyl ether) Monomer

This specific HFPO dimer (n=0) is identified as being of 'particular interest' for industrial synthesis because it is the direct precursor to perfluoro(propyl vinyl ether), a critical comonomer for many fluorine-containing copolymers like PFA. Processes are specifically designed to maximize the yield of this dimer over higher oligomers to avoid 'expensive losses of a dear substance', underscoring its unique economic and synthetic value compared to crude oligomer mixtures. A patented process demonstrates a yield of 79.2% for the dimer, highlighting the industrial focus on isolating this specific molecule.

Evidence DimensionPrecursor Suitability for Perfluoro(propyl vinyl ether) Synthesis
Target Compound DataIdentified as the key intermediate of 'particular interest' for industrial production.
Comparator Or BaselineHigher HFPO oligomers (trimer, etc.) which are considered undesirable byproducts to be minimized.
Quantified DifferenceProcesses are optimized to maximize dimer yield (e.g., 79.2%) and minimize higher oligomers, which are treated as material loss.
ConditionsCatalytic oligomerization of hexafluoropropene oxide (HFPO).

Procuring the purified dimer is essential for efficiently producing high-quality vinyl ether monomers, which is not feasible using cheaper, undefined oligomer mixtures.

Enables Precise Process Control via Defined Boiling Point

The target compound has a distinct boiling point of 26-29°C, which allows for effective purification and separation from other reaction components via distillation. This is a critical processability advantage over crude HFPO oligomer mixtures, which consist of components with varying boiling points, making high-purity isolation of a single species difficult. The HFPO trimer acyl fluoride (CAS 2641-34-1), a common co-product, has a significantly higher molecular weight (498.07 g/mol vs. 332.06 g/mol for the dimer), implying a higher boiling point and confirming that fractional distillation is a viable and necessary strategy for which the pure dimer is suited.

Evidence DimensionBoiling Point / Purifiability
Target Compound Data26-29°C
Comparator Or BaselineHFPO Trimer Acyl Fluoride (CAS 2641-34-1) and higher oligomers, which have higher molecular weights and thus higher boiling points.
Quantified DifferenceThe defined, low boiling point enables separation by distillation, a property not shared by an undistillable crude oligomer mixture.
ConditionsStandard atmospheric pressure.

For processes requiring high monomer purity, procuring the pre-purified dimer acyl fluoride eliminates complex and costly on-site distillations of hazardous materials.

Superior Reactive Handle for Synthesis Compared to Carboxylic Acid Form (GenX)

As an acyl fluoride, this compound is a significantly more reactive electrophile than its corresponding carboxylic acid, 2,3,3,3-tetrafluoro-2-(perfluoropropoxy)propanoic acid (HFPO-DA or GenX). Acyl fluorides are recognized as activated intermediates for transformations like esterifications and amidations that are slow or require harsh coupling agents when starting from the carboxylic acid. This heightened reactivity allows for chemical modifications under milder conditions, which is critical when working with sensitive substrates. The choice to procure the acyl fluoride over the acid is therefore a strategic decision based on the required chemical pathway and desired process conditions.

Evidence DimensionReactivity in Acylation Reactions
Target Compound DataHigh (Acyl Fluoride)
Comparator Or BaselineLow (Carboxylic Acid, HFPO-DA / GenX)
Quantified DifferenceAcyl fluorides are an activated form of carboxylic acids, enabling reactions under milder conditions without the need for additional coupling agents.
ConditionsNucleophilic acyl substitution reactions (e.g., esterification, amidation).

This compound is the correct choice over the cheaper, more stable acid form (GenX) when it is used as a reactive building block for subsequent chemical synthesis.

Manufacturing of High-Purity Perfluoro(propyl vinyl ether) for PFA Resins

This compound is the designated industrial precursor for synthesizing perfluoro(propyl vinyl ether), a key monomer that imparts melt processability and thermal stability to PFA copolymers. Its high purity is essential to ensure consistent polymerization and achieve the desired properties in the final PFA material.

Synthesis of Specialty Fluorinated Esters and Amides

Due to its high reactivity as an acyl fluoride, this compound is the preferred starting material for producing novel fluorinated esters, amides, and ketones for applications in specialty materials, agrochemicals, or pharmaceuticals where the corresponding carboxylic acid (GenX) would be too unreactive.

Controlled Production of GenX Processing Aids

This acyl fluoride serves as the immediate, high-purity precursor for producing the ammonium salt of HFPO-DA (GenX). Procuring the acyl fluoride allows for a controlled, high-purity conversion to the final surfactant product used in aqueous emulsion polymerization of fluoropolymers like PTFE.

Physical Description

Liquid

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (50%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

2062-98-8

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

All other basic organic chemical manufacturing
Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-: ACTIVE

Dates

Last modified: 08-15-2023

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